

# Elimusertib ATR inhibitor class effect comparison

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## Compound Focus: Elimusertib

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## Comparative Profile of Key ATR Inhibitors

The table below summarizes the characteristics of several ATR inhibitors based on recent preclinical and clinical studies.

| Inhibitor Name | Alternative Codes | Reported Potency (Preclinical) | Key Efficacy Findings | Notable Toxicity/Safety Profile |
|----------------|-------------------|--------------------------------|-----------------------|---------------------------------|
|----------------|-------------------|--------------------------------|-----------------------|---------------------------------|

| **Elimusertib** | BAY-1895344 | Described as the **most potent** of the three compared [1] | - Monotherapy efficacy in PDX models with DDR alterations (e.g., ATM loss, BRCA1/2) [2] [3].

- Activity in PARP inhibitor-resistant models [2] [3].
- Synergy with ALK inhibition in neuroblastoma models [4]. | - Associated with **dose-dependent myelosuppression**, particularly anemia [5].
- No exacerbation of radiation-induced toxicities in mice [1]. | | **Berzosertib** | VX-970, VE-822 | Not the most potent in the comparative study [1] | - Primarily investigated in **combination therapies** (e.g., with chemotherapy or immunotherapy) [5] [6].
- Did not exacerbate radiation toxicity; showed modest amelioration of some TBI-associated effects [1]. | Manageable safety profile in clinical trials, allowing for combination regimens [5] [6]. | | **Ceralasertib** | AZD6738 | Described as the **least potent** of the three compared [1] | - Clinical trials exploring combinations with olaparib, chemotherapy, and immune checkpoint inhibitors [7] [8] [5]. | - **Uniquely associated with cardiotoxicity** in mice (single-dose) [1].

- No exacerbation of radiation-induced toxicities [1]. | | **Camosertib** | RP-3500 | N/A | - Monotherapy activity in advanced solid tumors with HRR defects [5]. | - Associated with **anemia**, linked to ferroptosis in early-stage erythroblasts [5]. |

## Detailed Experimental Data & Protocols

For a deeper dive, here are the methodologies and key findings from pivotal studies cited in the comparison.

### In Vivo Toxicology and Efficacy Study (2025)

- **Objective:** To compare the toxicity profiles of three ATR inhibitors (Ceralasertib, **Elimusertib**, Berzosertib) alone and in combination with Total Body Irradiation (TBI) in mice [1].
- **Experimental Model:** Mouse model.
- **Treatment Groups:** Mice were stratified to receive a single dose of an ATRi, 6 Gy TBI, or the combination [1].
- **Endpoint Analysis:** Mice were euthanized 48 hours post-TBI. Blood and tissues were collected for **complete blood count (CBC)** and **histopathological analysis** [1].
- **Key Findings:**
  - **Potency:** **Elimusertib** was the most potent, and Ceralasertib the least, based on IC50 values [1].
  - **Toxicity:** All ATR inhibitors caused **neutrophilia** 48 hours after administration. **Ceralasertib was uniquely associated with cardiotoxicity**. ATR inhibitors did not exacerbate TBI-induced toxicities [1].
  - **Berzosertib's Unique Profile:** Showed modest amelioration of TBI-associated effects on the spleen, lymphocyte, and white blood cell counts [1].

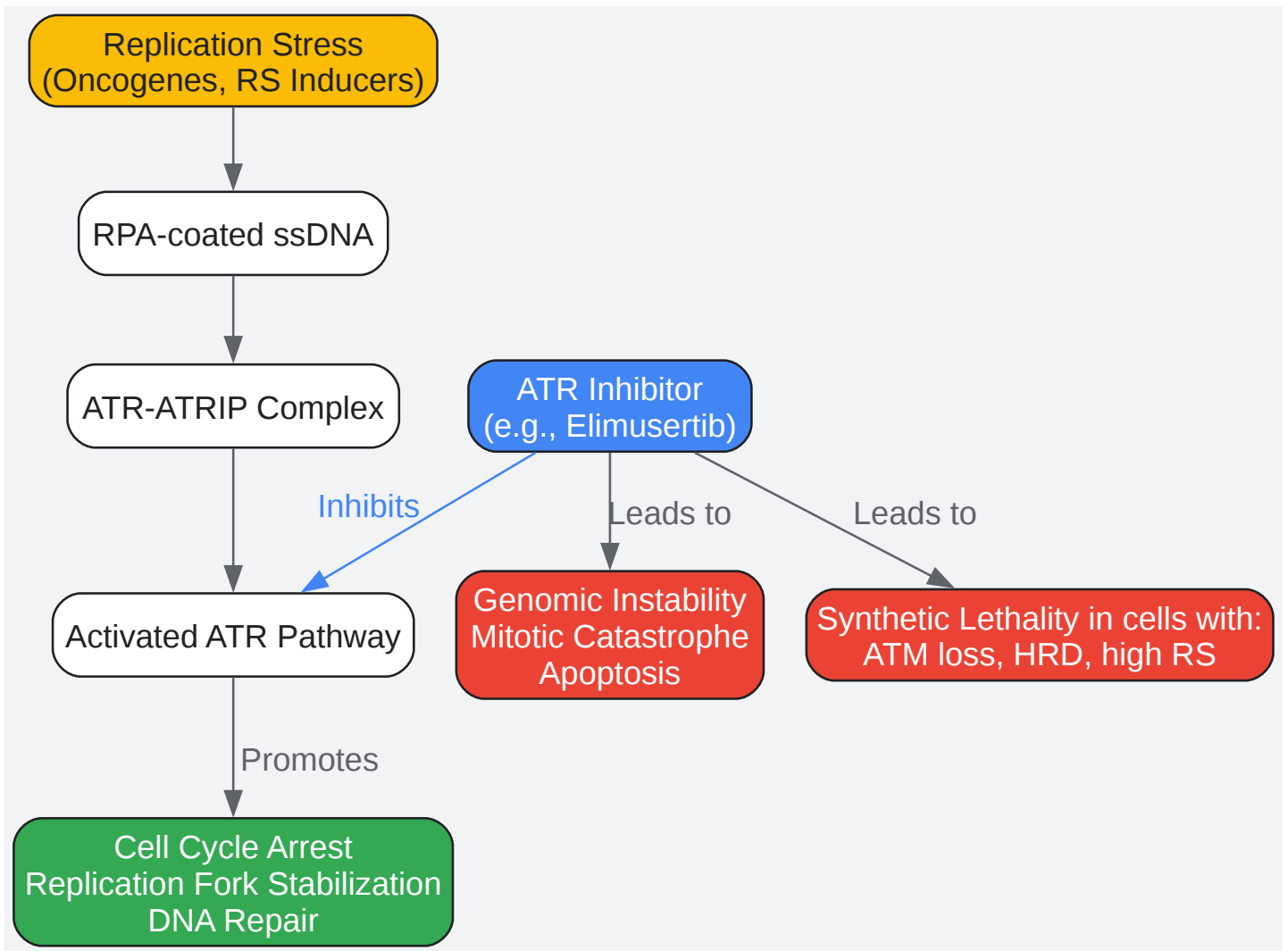
### Efficacy of Elimusertib in PDX Models (2025)

- **Objective:** To assess the antitumor effects of **Elimusertib** as a monotherapy and in combination in Patient-Derived Xenograft (PDX) models enriched for DNA Damage Response (DDR) alterations [2] [3].
- **Experimental Model:** 21 PDX models with diverse DDR alterations (e.g., ATM loss, BRCA1/2 mutations) [2].
- **Dosing:** **Elimusertib** was formulated in 60% PEG 400, 30% water, and 10% ethanol, and administered by oral gavage [2].
- **Endpoint Analysis:**

- **Tumor Volume (TV) Change:** Partial Response (PR) was defined as  $\geq 30\%$  decrease in TV; Stable Disease (SD) as non-PR/non-progressive disease [2].
- **Event-Free Survival (EFS-2):** Defined as the time for the tumor volume to double. The EFS-2 ratio (treatment/control) was calculated [2].
- **Key Findings:**
  - Of 21 models tested, **11 had significant prolongation of EFS-2 with Elimusertib** monotherapy [2].
  - **4 models achieved a PR and 4 had SD** [2].
  - Activity was observed in **models with known PARP inhibitor resistance** [2] [3].
  - **Combination Therapy:** The combination of **Elimusertib** with the PARP inhibitor Niraparib enhanced antitumor activity in PARP-resistant PDX models [2].

## Mechanistic Pathway of ATR Inhibition

The following diagram illustrates the core mechanism of ATR kinase inhibition and its therapeutic consequences, which is the common target for all inhibitors discussed above.



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The ATR kinase is a master regulator of the DNA damage response, activated by replication stress and single-stranded DNA (ssDNA). By inhibiting ATR, cancer cells are forced through mitosis with unresolved DNA damage, leading to cell death. This effect is particularly potent in tumors with underlying vulnerabilities in complementary DNA repair pathways, a concept known as **synthetic lethality** [8] [5].

## Key Takeaways for Research and Development

- **Elimusertib** stands out for its **high potency** and strong **monotherapy efficacy** in preclinical models, especially those with homologous recombination deficiencies and PARPi resistance [1] [2].
- **Berzosertib** has a more developed profile in **combination therapies** and showed a unique potential to ameliorate some radiation-induced toxicities in a preclinical model [1] [6].

- **Ceralasertib's** preclinical profile suggests lower potency and a unique cardiotoxicity signal, which requires careful monitoring despite its extensive investigation in clinical combinations [1].
- A common class effect is **myelosuppression** (anemia, neutropenia), which is often managed with intermittent dosing schedules (e.g., 3 days on/4 days off) [5].

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